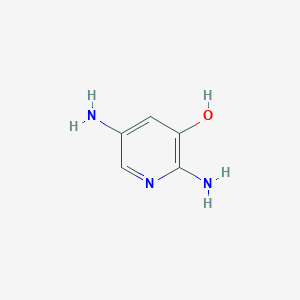
2,5-Diaminopyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diaminopyridin-3-ol is a chemical compound with the molecular formula C5H7N3O It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 5, and a hydroxyl group at position 3 on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Diaminopyridin-3-ol can be synthesized through the reduction of 5-nitro-2-aminopyridine using a palladium on carbon (Pd/C) catalyst. The reaction typically involves hydrogenation under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: 2,5-Diaminopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a Pd/C catalyst is commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted pyridines, quinones, and fully reduced derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2,5-Diaminopyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
作用机制
The mechanism of action of 2,5-Diaminopyridin-3-ol involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- 2,3-Diaminopyridine
- 2,4-Diaminopyridine
- 2,6-Diaminopyridine
- 3,4-Diaminopyridine
Comparison: 2,5-Diaminopyridin-3-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and biological properties. Compared to other diaminopyridines, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective .
属性
CAS 编号 |
953018-37-6 |
|---|---|
分子式 |
C5H7N3O |
分子量 |
125.13 g/mol |
IUPAC 名称 |
2,5-diaminopyridin-3-ol |
InChI |
InChI=1S/C5H7N3O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,6H2,(H2,7,8) |
InChI 键 |
QTBZJCHBAXXBJK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)


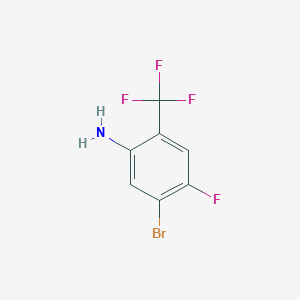

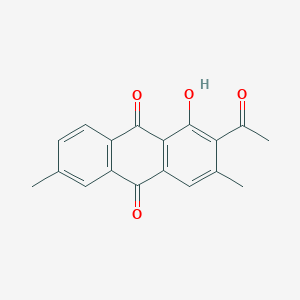
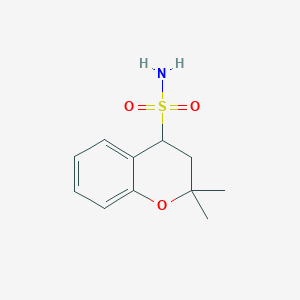

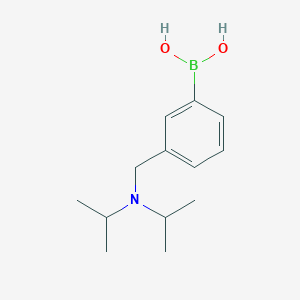
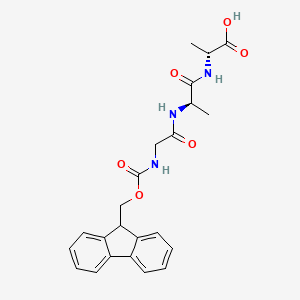


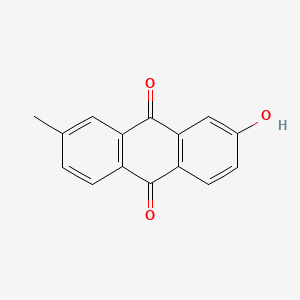
![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
